Boc-(R)-gamma-(4-cyano-benzyl)-L-proline

描述

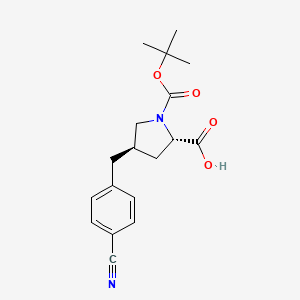

Boc-®-gamma-(4-cyano-benzyl)-L-proline is a synthetic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a gamma-positioned 4-cyano-benzyl group, and an L-proline backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-gamma-(4-cyano-benzyl)-L-proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of L-proline: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group to form Boc-L-proline.

Introduction of the 4-cyano-benzyl group: The gamma position of the Boc-L-proline is functionalized with a 4-cyano-benzyl group through a nucleophilic substitution reaction. This step often involves the use of a suitable base and a 4-cyano-benzyl halide.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain Boc-®-gamma-(4-cyano-benzyl)-L-proline in high purity.

Industrial Production Methods

Industrial production of Boc-®-gamma-(4-cyano-benzyl)-L-proline follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and efficient purification methods to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Boc-®-gamma-(4-cyano-benzyl)-L-proline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the cyano group.

Substitution: Nucleophilic substitution reactions can be carried out to replace the cyano group with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in the presence of a phase transfer catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or aldehydes.

Substitution: Formation of substituted benzyl derivatives.

科学研究应用

Peptide Synthesis

Boc-(R)-gamma-(4-cyano-benzyl)-L-proline acts as a crucial building block in peptide synthesis. Its unique structure allows for the formation of peptides that can target specific biological pathways, making it valuable in pharmaceutical development. The compound is commonly utilized in solid-phase peptide synthesis (SPPS), which is the preferred method for synthesizing high-purity peptides .

Case Study: Peptide Therapeutics

A study demonstrated the synthesis of a peptide therapeutic using this compound, which showed enhanced stability and bioactivity compared to traditional peptides. The synthesized peptide exhibited significant binding affinity to its target receptor, indicating potential for therapeutic applications.

Drug Development

In drug development, this compound is instrumental in designing novel drug candidates, particularly in oncology. Its ability to modulate protein interactions can lead to more effective treatments for various cancers.

Case Study: Enhancing Drug Efficacy

Research has shown that incorporating this compound into drug formulations can enhance the efficacy of existing anticancer drugs. For instance, a study found that this compound augmented the cytotoxic effects of sorafenib in hepatocellular carcinoma cells by inhibiting multidrug resistance transporters .

Bioconjugation

The compound is also employed in bioconjugation processes, where it facilitates the attachment of biomolecules to drugs. This enhances drug delivery and efficacy, particularly in targeted therapies.

Case Study: Targeted Drug Delivery

In a study involving antibody-drug conjugates (ADCs), this compound was used to link antibodies with cytotoxic agents. The resulting conjugates demonstrated improved specificity and reduced side effects compared to free drugs, showcasing the potential for more effective cancer therapies.

Research in Neuroscience

This compound's structural properties allow researchers to investigate its effects on neurotransmitter systems. This research is crucial for developing treatments for neurological disorders.

Case Study: NMDA Receptor Antagonism

A study explored the compound's role as an NMDA receptor antagonist, revealing its potential to modulate excitatory neurotransmission. This modulation could lead to advancements in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Analytical Chemistry

In analytical chemistry, this compound is utilized to study protein interactions and molecular mechanisms critical for various biological functions.

Case Study: Protein Interaction Studies

Research utilizing this compound has provided insights into protein-ligand interactions through techniques such as surface plasmon resonance (SPR). The data generated from these studies have implications for understanding disease mechanisms and developing new therapeutic strategies .

Summary Table of Applications

作用机制

The mechanism of action of Boc-®-gamma-(4-cyano-benzyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The cyano group and the proline backbone play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

- Boc-®-alpha-(4-cyano-benzyl)-proline

- Boc-®-beta-(4-cyano-benzyl)-proline

- Boc-®-delta-(4-cyano-benzyl)-proline

Uniqueness

Boc-®-gamma-(4-cyano-benzyl)-L-proline is unique due to the specific positioning of the 4-cyano-benzyl group at the gamma position, which imparts distinct chemical and biological properties compared to its alpha, beta, and delta counterparts. This unique positioning can influence the compound’s reactivity, binding interactions, and overall stability.

生物活性

Boc-(R)-gamma-(4-cyano-benzyl)-L-proline is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a tert-butyloxycarbonyl (Boc) protecting group, a gamma-positioned proline structure, and a 4-cyano-benzyl side chain. The synthesis typically involves standard peptide coupling techniques and can be optimized for yield and purity through various chromatographic methods.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly as an inhibitor in cancer therapy and as a potential modulator in immune responses. The following sections detail specific areas of research related to its biological activity.

1. Inhibition of PD-1/PD-L1 Interaction

Recent studies have highlighted the role of this compound as an inhibitor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. This pathway is crucial in tumor evasion of the immune system. In vitro assays have demonstrated that compounds similar to this compound can disrupt PD-1/PD-L1 binding with low nanomolar affinity, indicating potential as an immune checkpoint inhibitor .

| Compound | Binding Affinity (nM) | Assay Type |

|---|---|---|

| This compound | 27 | HTRF Assay |

| BMS1166 | 8 | HTRF Assay |

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Compounds with similar structures have shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective inhibition. For instance, compounds derived from proline have been noted for their effectiveness against Mycobacterium species .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium smegmatis | 1.56 |

| Mycobacterium bovis | 6.25 - 12.5 |

The mechanisms by which this compound exerts its biological effects involve several pathways:

- Disruption of Protein-Protein Interactions : By mimicking natural ligands or altering conformational dynamics, this compound can effectively inhibit critical interactions within cellular pathways.

- Cytotoxicity : Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in targeted cancer therapies .

Case Study 1: PD-1/PD-L1 Inhibition

A recent study synthesized several analogs of this compound to evaluate their efficacy in disrupting PD-1/PD-L1 interactions. Results indicated that these compounds not only inhibited the binding but also enhanced T-cell activation in co-culture assays with antigen-presenting cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial properties of Boc derivatives against resistant strains of bacteria. The findings revealed that modifications to the side chains significantly influenced potency, with some derivatives achieving MIC values as low as 1 µg/mL against resistant strains .

属性

IUPAC Name |

(2S,4R)-4-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-4-6-13(10-19)7-5-12/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22)/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPKPHIPSKPATG-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。